molecular formula C7H5ClN2OS B066195 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 184970-24-9

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B066195
CAS No.: 184970-24-9
M. Wt: 200.65 g/mol
InChI Key: KHJYOJVUQYWASE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with chloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxadiazole derivatives, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.

    Industry: The compound is used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiophene and oxadiazole rings contribute to the compound’s electronic properties, influencing its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
  • 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
  • 3-(Chloromethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the chloromethyl group and the oxadiazole ring also provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(chloromethyl)-5-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(11-10-6)5-1-2-12-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJYOJVUQYWASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383877
Record name 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-24-9
Record name 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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